molecular formula C10H12BrNO3S B029345 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide CAS No. 89102-54-5

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B029345
CAS RN: 89102-54-5
M. Wt: 306.18 g/mol
InChI Key: GPRFNTIBFADUHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of derivatives similar to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide involves various chemical strategies. For instance, bromination-dehydrobromination reactions have been employed to produce structurally related sulfonamide derivatives, demonstrating the versatility and reactivity of these compounds under different chemical conditions (Vasin et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, has been elucidated using various spectroscopic methods. X-ray diffraction analyses have provided insights into the crystal structures, revealing the planarity and conformational aspects of these molecules, which are crucial for understanding their chemical behavior and reactivity (Zhang et al., 2010).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a range of chemical reactions, including nucleophilic substitution and condensation reactions, which are fundamental for synthesizing various biologically active compounds. The reactivity of these compounds can be attributed to the presence of functional groups that facilitate interactions with nucleophiles and electrophiles, leading to diverse chemical transformations (Abdelhamid & Shiaty, 1988).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals and materials science. Studies have shown that modifications to the sulfonamide group can significantly alter these physical characteristics (Fun et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide and its derivatives are characterized by their reactivity towards different chemical reagents. The presence of the bromoacetyl and sulfonamide groups in these compounds contributes to their unique reactivity patterns, enabling them to participate in various organic reactions, including those leading to the formation of heterocyclic compounds and complex molecular architectures (Sami & Osman, 1976).

Scientific Research Applications

Application 1: Inhibition of Monoamine Oxidase

  • Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of “4-(2-Methyloxazol-4-yl)benzenesulfonamide”, a compound evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . This is particularly relevant in the context of neurodegenerative disorders like Parkinson’s disease .
  • Methods of Application or Experimental Procedures : The compound “4-(2-Methyloxazol-4-yl)benzenesulfonamide” was synthesized by the reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” with an excess of acetamide . The potential binding orientation and interactions of the inhibitor with MAO-B were examined by molecular docking .
  • Results or Outcomes : The compound was found to inhibit MAO A and B with IC 50 values of 43.3 and 3.47 μM, respectively . It was found that the sulfonamide group binds and interacts with residues of the substrate cavity . The compound showed no cytotoxic effect against human stromal bone cell line (HS-5) in the concentration range of 1–100 µmol . Thus, a new selective MAO-B inhibitor was identified, which may be used as the lead compound for the development of antiparkinsonian agents .

Application 2: Synthesis of Fluorescent Materials

  • Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of novel fluorescent materials, which contain a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene . These materials are suitable for Organic Light Emitting Diode (OLED) applications .
  • Methods of Application or Experimental Procedures : The main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), was synthesized by the reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” with an excess of acetamide . The structure and optical properties of the compounds were examined by density functional theory (DFT) .
  • Results or Outcomes : The compounds exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% . The OLEDs fabricated from these compounds had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .

Application 3: Synthesis of Thiazolyl Coumarins

  • Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of thiazolyl coumarins . These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
  • Methods of Application or Experimental Procedures : The synthesis of thiazolyl coumarins was achieved from a three-component reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide”, aldehydes or ketones, and thiosemicarbazide, catalyzed by montmorillonite K10 clay at ambient temperature .
  • Results or Outcomes : The synthesized thiazolyl coumarins can be used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Application 4: Synthesis of Polyfunctionalized Heterocyclic Systems

  • Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of polyfunctionalized heterocyclic systems . These systems are important in the preparation of various bioactive heterocyclic scaffolds .
  • Methods of Application or Experimental Procedures : The synthesis of these systems involves the reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” with other reagents . The exact procedures can vary depending on the specific system being synthesized .
  • Results or Outcomes : The synthesized systems can be used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Application 5: Synthesis of Fluorescent Sensors

  • Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of fluorescent sensors . These sensors can be used to detect different bioactive elements and various environmental pollutants .
  • Methods of Application or Experimental Procedures : The synthesis of these sensors involves the reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” with other reagents . The exact procedures can vary depending on the specific sensor being synthesized .
  • Results or Outcomes : The synthesized sensors have been used in a wide range of analytical chemistry applications .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRFNTIBFADUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407009
Record name 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide

CAS RN

89102-54-5
Record name 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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